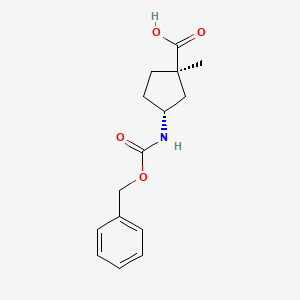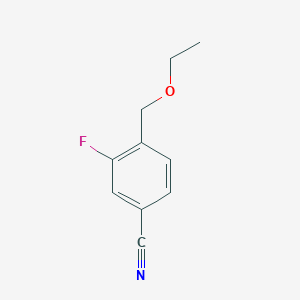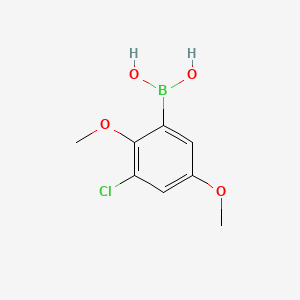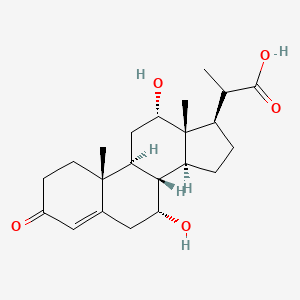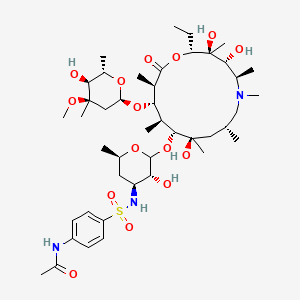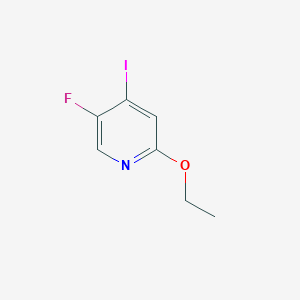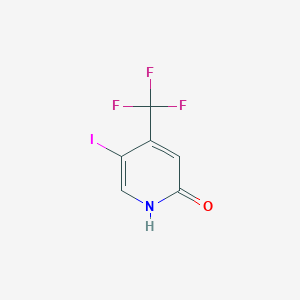
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl, iodine, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the iodination of 2-hydroxy-4-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-hydroxy-5-azido-4-(trifluoromethyl)pyridine .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is largely dependent on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and hydrogen bonding properties.
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .
Propiedades
Fórmula molecular |
C6H3F3INO |
|---|---|
Peso molecular |
288.99 g/mol |
Nombre IUPAC |
5-iodo-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-5(12)11-2-4(3)10/h1-2H,(H,11,12) |
Clave InChI |
GYLHMZWVFUFRGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CNC1=O)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



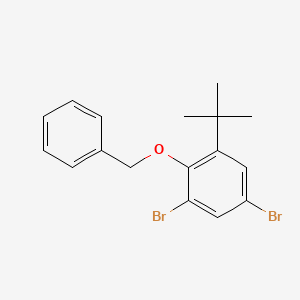
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
